molecular formula C5H9NO4S B15306057 3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers

3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B15306057
M. Wt: 179.20 g/mol
InChI Key: LZNKZJVJHVJPDT-UHFFFAOYSA-N
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Description

3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers, is a compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 . This compound is characterized by the presence of a cyclobutane ring substituted with a sulfamoyl group and a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror image isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-sulfamoylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoyl group or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-sulfamoylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-sulfamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the sulfamoyl group, making it less versatile in chemical reactions.

    Sulfamoylbenzoic acid: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

    Cyclobutanesulfonic acid: Similar in structure but lacks the carboxylic acid group.

Uniqueness

3-sulfamoylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, sulfamoyl group, and carboxylic acid group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Biological Activity

3-Sulfamoylcyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties. The compound exists as a mixture of diastereomers, which may exhibit varying degrees of biological activity.

Chemical Structure and Properties

The structure of 3-sulfamoylcyclobutane-1-carboxylic acid features a cyclobutane ring with a sulfonamide and carboxylic acid functional group. The presence of these functional groups is crucial in determining its biological interactions.

Antimicrobial Activity

Antimicrobial activity is another critical area of investigation for this compound. The activity of carboxylic acids against various microbial strains often depends on their structural attributes and the conditions under which they are tested. For example, other carboxylic acids have shown significant antimicrobial effects, suggesting that 3-sulfamoylcyclobutane-1-carboxylic acid could possess similar properties .

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
3-Sulfamoylcyclobutane-1-carboxylic acidE. coliTBD
3-Sulfamoylcyclobutane-1-carboxylic acidS. aureusTBD

Note: Specific MIC values for 3-sulfamoylcyclobutane-1-carboxylic acid are currently not available in the literature.

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the safety and therapeutic potential of compounds. The cytotoxic effects of related carboxylic acids have been documented, indicating that structural variations can significantly influence their cytotoxic profiles . The presence of the sulfonamide group in 3-sulfamoylcyclobutane-1-carboxylic acid may enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against specific cancer cell lines.

Case Studies

While direct case studies on 3-sulfamoylcyclobutane-1-carboxylic acid are sparse, related research on structurally similar compounds provides insights into its potential biological activity:

  • Study on Carboxylic Acids : A review highlighted the structure-activity relationships among various carboxylic acids, emphasizing how modifications can lead to enhanced biological activities such as increased cytotoxicity against cancer cells .
  • Antimicrobial Efficacy : Research on other sulfonamide-containing compounds has demonstrated significant antimicrobial efficacy, suggesting that 3-sulfamoylcyclobutane-1-carboxylic acid may also exhibit similar effects against pathogenic bacteria .

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

3-sulfamoylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H9NO4S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)(H2,6,9,10)

InChI Key

LZNKZJVJHVJPDT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)N)C(=O)O

Origin of Product

United States

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